molecular formula C20H14F2N4O2 B2842638 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953150-75-9

2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2842638
CAS No.: 953150-75-9
M. Wt: 380.355
InChI Key: XXCQZCIWZFAHBL-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a small-molecule benzamide derivative characterized by a difluorinated benzamide core linked to a 6-methoxy-substituted imidazo[1,2-b]pyridazine scaffold. Its synthesis involves coupling a 2,6-difluorobenzoyl chloride with a 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline intermediate under standard amide-forming conditions .

Properties

IUPAC Name

2,6-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-18-10-9-17-24-16(11-26(17)25-18)12-5-7-13(8-6-12)23-20(27)19-14(21)3-2-4-15(19)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCQZCIWZFAHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

    Substitution: The fluorine atoms and other substituents on the benzamide ring can be replaced with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Research indicates that 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibits significant biological activity as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This inhibition leads to anti-inflammatory effects by blocking the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Table 1: Summary of Biological Activities

Activity Mechanism Potential Applications
Inhibition of p38 MAPKBlocks TNF-α productionTreatment of inflammatory diseases
Anticancer potentialInhibits kinases involved in critical signaling pathwaysCancer therapy research
Antimicrobial activityPotential against microbial pathogensDrug development for infectious diseases

Anti-inflammatory Effects

In vitro studies have shown that this compound effectively reduces inflammation markers in various cell lines. Its mechanism involves the downregulation of pro-inflammatory cytokines and chemokines, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Research

The dual functionality of this compound as both an anti-inflammatory agent and a potential anticancer drug is noteworthy. It has been observed to inhibit specific kinases involved in cancer cell proliferation and survival pathways. This aspect is under investigation for potential applications in oncology.

Case Studies

  • Inflammatory Disease Models
    • In a study using animal models of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls. This highlights its potential as a therapeutic agent in chronic inflammatory conditions.
  • Cancer Cell Lines
    • Research involving various cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) through its action on MAPK pathways. These findings suggest further exploration into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid functions .

Comparison with Similar Compounds

Structural Variations in Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine moiety is a critical pharmacophore in medicinal chemistry. Below is a comparison of substituents and their impact on physicochemical properties:

Compound Name / ID Imidazo Ring Substituent Aromatic Substituent Key Features
2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (Target) 6-Methoxy 2,6-Difluorobenzamide Enhanced polarity due to methoxy group; fluorine atoms improve metabolic stability.
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76) 6-Cyclopropyl Trifluoromethylphenyl-piperidine Hydrophobic cyclopropyl and trifluoromethyl groups enhance lipophilicity.
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9) 7-Methyl (imidazo[1,2-a]pyrimidine) 3-Fluorobenzamide Methyl group increases steric bulk; fluorine optimizes target binding.

Key Observations :

  • The target compound’s 6-methoxy group increases solubility compared to cyclopropyl or morpholino substituents in analogs like compound 78 .
  • Fluorine substitution (2,6-difluoro vs. 3-fluoro in 923113-15-9 ) alters electronic properties and binding affinity.

Key Observations :

  • Higher temperatures (e.g., 120°C for 78 ) correlate with improved purity but may risk decomposition.
  • The target compound’s methoxy group likely necessitates milder conditions to preserve functionality.

Biological Activity

2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This inhibition is significant in the context of inflammatory diseases and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.

  • Molecular Formula : C19H17F2N5O
  • Molecular Weight : Approximately 380.355 g/mol
  • Structural Features : The compound features two fluorine atoms, a methoxy group, and an imidazo[1,2-b]pyridazine moiety.

The primary biological activity of this compound is attributed to its role as a selective inhibitor of p38 MAPK. This pathway is crucial in mediating inflammatory responses and cellular stress responses. By inhibiting p38 MAPK, the compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), leading to anti-inflammatory effects.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionBiological Activity
This compoundSelective p38 MAPK inhibitorAnti-inflammatory
PD-128907Dopamine agonistBehavioral modulation
PS200981Selective p38 MAPK inhibitorAnti-inflammatory
3-Methoxyimidazo[1,2-b]pyridazine derivativesAntimycobacterial activityActive against Mycobacterium tuberculosis

Research Findings

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:

  • Inhibition Studies : The compound was shown to inhibit TNF-α production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential in treating inflammatory diseases.
  • Cancer Therapeutics : Its dual functionality as an anti-inflammatory agent and a potential anticancer drug has been explored due to its ability to inhibit kinases involved in critical signaling pathways related to cell proliferation and survival.

Case Studies

Recent studies have focused on the therapeutic implications of this compound:

  • Inflammatory Disease Model : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers.
  • Cancer Cell Lines : The compound has been tested against various cancer cell lines where it exhibited cytotoxic effects by inducing apoptosis through p38 MAPK inhibition.

Q & A

Q. What are the primary synthetic routes for 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how are key intermediates characterized?

The synthesis typically involves:

  • Core Formation : Cyclization of pyridazine precursors to generate the 6-methoxyimidazo[1,2-b]pyridazine core, optimized under reflux conditions (e.g., 120°C in ethanol) .
  • Coupling Reactions : Buchwald-Hartwig or Suzuki-Miyaura coupling to attach the 2,6-difluorobenzamide group to the phenyl ring. Palladium catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (ethyl acetate/hexane) ensure >95% purity, validated via HPLC (C18 column, UV detection at 254 nm) .
    Characterization : NMR (¹H/¹³C), HRMS, and IR confirm structural integrity. For example, the methoxy group shows a singlet at δ 3.9 ppm in ¹H NMR .

Q. What analytical methods are essential for confirming the compound’s purity and structural identity?

  • Chromatography : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm) with retention time consistency (e.g., tR = 12–14 min) ensures purity .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm; fluorine substituents cause splitting patterns .
    • LC-MS : ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 425.3) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase Inhibition : PI3Kα/β/γ/δ enzymatic assays (IC₅₀ determination via ADP-Glo™ kinase assay) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, IC₅₀ ~1–10 µM) .
  • Solubility and Stability : PBS (pH 7.4) and simulated gastric fluid (37°C, 24 hr) studies assess pharmacokinetic potential .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, methoxy positioning) influence target selectivity and potency?

  • Fluorine Effects : 2,6-Difluoro substitution enhances lipophilicity (logP ~3.5) and binding to hydrophobic kinase pockets (e.g., PI3Kγ), improving IC₅₀ by 2–3x compared to non-fluorinated analogs .
  • Methoxy Group : Position 6 on the imidazopyridazine core increases metabolic stability (t₁/₂ > 2 hr in liver microsomes) but may reduce water solubility (logS = -4.2) .
  • SAR Insights : Replacements (e.g., chlorine at position 6) decrease potency (IC₅₀ > 20 µM), highlighting the methoxy group’s critical role .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Normalize protocols for ATP concentration (e.g., 10 µM vs. 100 µM) and cell passage numbers to minimize variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan®) to identify non-PI3K targets (e.g., mTOR or Aurora kinases) .
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., SPR binding affinity vs. cellular IC₅₀) .

Q. What computational methods support the rational design of derivatives with improved efficacy?

  • Docking Studies : Glide or AutoDock Vina models predict binding modes to PI3Kγ (PDB: 6G53), identifying key hydrogen bonds with Val882 and hydrophobic interactions with Trp812 .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Models : 3D descriptors (e.g., CoMFA, logD) correlate substituent electronegativity with IC₅₀ (R² > 0.85) .

Q. How can researchers optimize synthetic yields while minimizing genotoxic impurities?

  • Process Optimization : Use flow chemistry for Pd-mediated couplings (residence time < 5 min) to reduce residual metal content (<10 ppm) .
  • Impurity Tracking : LC-MS monitors intermediates like aryl boronic esters (m/z 180–220) and palladium complexes .
  • Genotoxicity Mitigation : Amberlyst A21 resin removes alkylating agents (e.g., methyl tosylate) post-synthesis .

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